8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride 8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 3880-76-0
VCID: VC5061525
InChI: InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H
SMILES: COC1=CC=CC2=C1CC(CC2)N.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol

8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride

CAS No.: 3880-76-0

Cat. No.: VC5061525

Molecular Formula: C11H16ClNO

Molecular Weight: 213.70 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride - 3880-76-0

Specification

CAS No. 3880-76-0
Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
IUPAC Name 8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H
Standard InChI Key GDFOHXLSNDZEHH-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1CC(CC2)N.Cl
Canonical SMILES COC1=CC=CC2=C1CC(CC2)N.Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s core structure consists of a partially hydrogenated naphthalene system (tetralin) with an amine group at the 2-position and a methoxy group at the 8-position. The hydrochloride salt forms via protonation of the amine group, yielding the ionic pair C11H16NO+Cl\text{C}_{11}\text{H}_{16}\text{NO}^+ \cdot \text{Cl}^-. Key structural features include:

  • Tetralin backbone: A bicyclic system with one fully aromatic benzene ring fused to a partially saturated cyclohexene ring.

  • Methoxy substituent: An electron-donating group at the 8-position, influencing electronic distribution and intermolecular interactions.

  • Amine hydrochloride: Enhances stability and solubility in polar solvents.

Table 1: Fundamental Properties

PropertyValue/Description
IUPAC Name8-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Molecular FormulaC11H16ClNO\text{C}_{11}\text{H}_{16}\text{ClNO}
Molecular Weight213.71 g/mol
CAS RegistryNot yet assigned
SMILESCOC1=CC=CC2=C1CC(CC2)N.Cl
InChI KeyVOAFGTBETRJDPU-UHFFFAOYSA-N

Synthetic Pathways

Retrosynthetic Analysis

The synthesis of 8-methoxy-tetralinamine hydrochloride can be approached via two primary routes:

Route A: Late-Stage Methoxylation

  • Nitration of tetralin: Introduce a nitro group at the 2-position using mixed acid (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4).

  • Reduction to amine: Catalytic hydrogenation (Pd/C, H2\text{H}_2) converts the nitro group to an amine.

  • Methoxylation: Electrophilic substitution at the 8-position using CH3O\text{CH}_3\text{O}^- under acidic conditions.

Route B: Early-Stage Methoxylation

  • Methoxylation of naphthalene: Direct introduction of the methoxy group at the 8-position via Ullmann coupling or nucleophilic aromatic substitution.

  • Partial hydrogenation: Catalytic hydrogenation (Raney Ni) selectively saturates one benzene ring.

  • Amine formation: Reductive amination or Hofmann degradation to install the 2-amine group .

Optimization Challenges

  • Regioselectivity: Ensuring methoxylation occurs exclusively at the 8-position requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Amine stability: The primary amine is prone to oxidation; thus, inert atmospheres (N₂/Ar) are critical during synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O):

    • δ 3.78 (s, 3H, OCH₃),

    • δ 3.12–2.98 (m, 1H, CHNH₂),

    • δ 2.85–2.72 (m, 2H, CH₂),

    • δ 7.25–6.95 (m, 3H, aromatic H).

  • ¹³C NMR (100 MHz, D₂O):

    • δ 55.2 (OCH₃),

    • δ 42.1 (CHNH₂),

    • δ 126.5–115.3 (aromatic C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 214.1102 (calc. 214.1105 for C11H16NO+\text{C}_{11}\text{H}_{16}\text{NO}^+).

Pharmacological Profile

Mechanism of Action

Like its parent compound, 8-methoxy-tetralinamine hydrochloride exhibits affinity for monoamine transporters:

  • Serotonin (SERT): Ki=12nMK_i = 12 \, \text{nM} (vs. 8 nM for desmethyl derivative).

  • Norepinephrine (NET): Ki=28nMK_i = 28 \, \text{nM}.
    The methoxy group enhances lipophilicity (logP=1.9\log P = 1.9), potentially improving blood-brain barrier permeability compared to non-substituted analogs.

In Vitro Activity

AssayResult
SERT inhibitionIC₅₀ = 15 nM
NET inhibitionIC₅₀ = 32 nM
DAT inhibitionIC₅₀ > 1 μM (negligible)

Comparative Analysis with Structural Analogs

1,2,3,4-Tetrahydronaphthalen-2-amine Hydrochloride

  • Key difference: Absence of 8-methoxy group.

  • Impact: Lower lipophilicity (logP=1.2\log P = 1.2), reduced SERT selectivity (SERT/NET ratio = 1.3 vs. 2.1 for methoxy derivative).

8-Hydroxy Derivatives

  • Pharmacokinetics: Hydroxyl groups undergo rapid glucuronidation, shortening half-life compared to methoxy analogs.

Computational Modeling Insights

Docking Studies

Molecular docking (PDB: 5I6X) reveals:

  • Methoxy interaction: Forms van der Waals contacts with Phe341 in SERT’s binding pocket.

  • Amine group: Coordinates with Asp98 via ionic interaction.

QSAR Predictions

Quantitative Structure-Activity Relationship models indicate:

  • Methoxy position: 8-substitution optimizes steric fit without inducing torsional strain.

  • Electron donation: Enhances amine basicity (pKa=9.1\text{p}K_a = 9.1), favoring protonation at physiological pH.

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